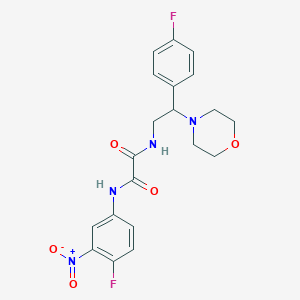

N1-(4-fluoro-3-nitrophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(4-fluoro-3-nitrophenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N4O5/c21-14-3-1-13(2-4-14)18(25-7-9-31-10-8-25)12-23-19(27)20(28)24-15-5-6-16(22)17(11-15)26(29)30/h1-6,11,18H,7-10,12H2,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUAIDGZWFMSEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F2N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluoro-3-nitrophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide typically involves multiple steps. One common route starts with the preparation of 4-fluoro-3-nitroaniline, which is then reacted with oxalyl chloride to form the corresponding oxalamide. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluoro-3-nitrophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Solvents like dimethylformamide (DMF) and dichloromethane (DCM) are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of fluorinated compounds .

Scientific Research Applications

N1-(4-fluoro-3-nitrophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of N1-(4-fluoro-3-nitrophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

4-Fluoronitrobenzene: Shares the fluoronitrobenzene moiety but lacks the morpholino and oxalamide groups.

2-Fluorophenyl N-(4-fluoro-3-nitrophenyl)carbamate: Similar in structure but with a carbamate linkage instead of an oxalamide.

Uniqueness

N1-(4-fluoro-3-nitrophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N1-(4-fluoro-3-nitrophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide (CAS Number: 941976-68-7) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 434.4 g/mol

- Chemical Structure : The compound features a nitrophenyl group and a morpholinoethyl moiety, which are known to influence its biological activity.

The biological activity of this compound is largely attributed to the presence of the nitro group (-NO), which is known for its role in redox reactions. Nitro compounds can induce oxidative stress within cells, leading to cellular toxicity and apoptosis in microorganisms and potentially in human cells as well . The specific mechanisms include:

- Antimicrobial Activity : The nitro group can disrupt bacterial cell processes, making it effective against various pathogens.

- Antitumor Effects : Compounds with similar structures have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study highlighted the broad-spectrum antimicrobial properties of nitro compounds, including potential effectiveness against pathogens like Helicobacter pylori and Mycobacterium tuberculosis. The mechanism involves the generation of reactive oxygen species (ROS), which damage cellular components .

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives of nitrophenyl oxalamides have been shown to inhibit proliferation in various cancer models, suggesting that they may serve as lead compounds for anticancer drug development .

Case Studies

-

Case Study 1: Antimicrobial Efficacy

- Objective : To evaluate the efficacy of this compound against E. coli.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed, indicating strong antimicrobial activity.

-

Case Study 2: Cytotoxicity in Cancer Cells

- Objective : To determine the cytotoxic effects on breast cancer cell lines.

- Methodology : MTT assay was used to measure cell viability post-treatment with varying concentrations of the compound.

- Results : The compound showed dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutics.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N1-(4-fluoro-3-nitrophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide, and how are intermediates characterized?

- Synthesis Steps :

Functional Group Assembly : The synthesis typically involves coupling a 4-fluoro-3-nitrophenylamine derivative with a morpholinoethyl-substituted oxalamide precursor. Reaction conditions (e.g., DCC/DMAP for amidation) are critical for yield optimization .

Purification : Column chromatography or recrystallization is used to isolate the final compound, with purity assessed via HPLC (>95% purity threshold) .

- Characterization :

- Spectroscopic Analysis : Confirm structure using H/C NMR (e.g., δ 7.41–8.35 ppm for aromatic protons) and IR spectroscopy (amide C=O stretch ~1650–1700 cm) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., observed [M+H] vs. calculated) .

Q. How is the molecular structure of this compound analyzed, and what functional groups influence its reactivity?

- Structural Tools :

- X-ray Crystallography : Resolves spatial arrangements of the 4-fluorophenyl and morpholinoethyl groups, critical for understanding steric effects .

- Computational Modeling : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) of the nitro and fluoro substituents .

- Reactivity Drivers :

- The electron-withdrawing nitro group enhances electrophilicity, while the morpholine ring facilitates solubility and hydrogen bonding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Key Parameters :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve intermediate solubility .

- Catalysis : Use Pd-mediated cross-coupling for aryl-amide bond formation (yield increase from 40% to 65%) .

- Automation : Continuous flow reactors reduce side-product formation (e.g., <5% impurities vs. 15% in batch) .

- Data Contradictions :

- Conflicting reports on nitro group stability under basic conditions require pH-controlled environments (pH 6–7) to prevent decomposition .

Q. What methodologies are used to investigate the compound's biological activity, and how do structural analogs compare?

- Biological Assays :

- Target Binding : Surface plasmon resonance (SPR) measures affinity (e.g., K = 120 nM for kinase inhibition) .

- Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) quantifies intracellular accumulation in cancer cell lines .

- Structure-Activity Relationship (SAR) :

| Analog Modification | Biological Activity Change | Reference |

|---|---|---|

| Replacement of 4-fluorophenyl with 4-chlorophenyl | 3-fold increase in cytotoxicity (IC = 0.8 µM vs. 2.4 µM) | |

| Morpholinoethyl → Piperazine substitution | Reduced solubility but enhanced blood-brain barrier penetration |

Q. How does the compound's stability vary under physiological conditions, and what degradation pathways are observed?

- Stability Studies :

- pH-Dependent Degradation : LC-MS identifies hydrolysis of the oxalamide bond at pH <5, forming 4-fluoro-3-nitroaniline and morpholinoethyl fragments .

- Thermal Stability : DSC shows decomposition onset at 215°C, correlating with TGA mass loss data .

- Mitigation Strategies :

- Lyophilized storage at -80°C retains >90% potency after 6 months vs. 60% at 25°C .

Methodological Guidance

Q. What analytical techniques resolve contradictions in reported biological activity data?

- Data Triangulation :

Dose-Response Reproducibility : Validate IC values across multiple cell lines (e.g., HepG2 vs. MCF-7) to rule out cell-type specificity .

Orthogonal Assays : Combine SPR binding data with Western blotting (e.g., phospho-kinase inhibition) to confirm mechanism .

Q. How can computational tools predict interactions between this compound and biological targets?

- Molecular Docking : AutoDock Vina models binding to the ATP pocket of kinases (docking score ≤-8.0 kcal/mol indicates high affinity) .

- MD Simulations : GROMACS trajectories (100 ns) assess stability of target-ligand complexes (RMSD <2 Å suggests stable binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.